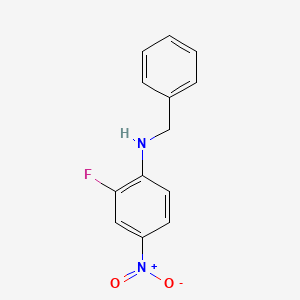
4-(N-Benzylamino)-3-fluoronitrobenzene
Cat. No. B8780432
M. Wt: 246.24 g/mol
InChI Key: NTPGVWDPQFFUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08946436B2
Procedure details


To 60 g (243.7 mmol) of the intermediate N-benzyl-2-fluoro-4-nitroaniline (3), 600 mL ethanol was added as a solvent. The resultant mixture was slowly heated to reflux and then 60 mL concentrated hydrochloric acid was added. After the reactant was completely dissolved, 55 g (974.6 mmol) of Fe powder was added in batches within 1 hour. Then, reflux was continued for five hours until the reaction almost completed. The mixture was cooled to room temperature and buffered to pH 8-9 with a saturated Na2CO3. Then, the mixture was filtrated, and the filtrate was evaporated to remove ethanol by rotatory evaporation. The residual water layer was extracted with ethyl acetate, and then the ethyl acetate layer was reversely extracted with 10% diluted hydrochloric acid solution. The ethyl acetate layer was discarded. The acid-water layer was adjusted to be basic with a NaOH solution and then extracted with ethyl acetate. Thus obtained ethyl acetate layer was rotary evaporated and 47 g of dark tan oily substance was obtained with a yield of 89.2%.
[Compound]
Name
intermediate
Quantity
60 g
Type
reactant
Reaction Step One



[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Yield
89.2%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:10]=1[F:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.C([O-])([O-])=O.[Na+].[Na+]>[Fe].C(O)C>[F:18][C:10]1[CH:11]=[C:12]([NH2:15])[CH:13]=[CH:14][C:9]=1[NH:8][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|
|
Inputs


Step One
[Compound]
|
Name
|
intermediate
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)NC1=C(C=C(C=C1)[N+](=O)[O-])F
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
55 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
After the reactant was completely dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then, reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was continued for five hours until the reaction
|
|
Duration
|
5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Then, the mixture was filtrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by rotatory evaporation
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residual water layer was extracted with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the ethyl acetate layer was reversely extracted with 10% diluted hydrochloric acid solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Thus obtained ethyl acetate layer was rotary evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
47 g of dark tan oily substance was obtained with a yield of 89.2%
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(C=CC(=C1)N)NCC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 89.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
